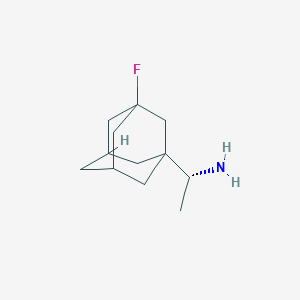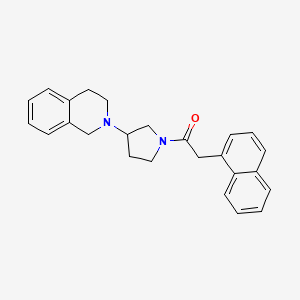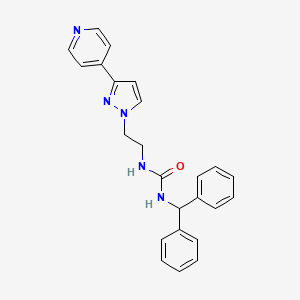![molecular formula C9H8N2O3 B2537153 5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-71-4](/img/structure/B2537153.png)
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid (MPPA) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPPA is a pyrazolopyridine derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Binding Affinity Studies
5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives have been synthesized and evaluated for their binding affinity at various adenosine receptors, showing high affinity and selectivity towards the A1 receptor subtype. This suggests their potential utility in medicinal chemistry, particularly in the development of A1 adenosine receptor antagonists, which could have implications for the treatment of cardiovascular diseases (Manetti et al., 2005).
Antimicrobial Activity
The antimicrobial activities of pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives have been explored, with some compounds showing sensitivity against Gram-positive bacteria at high concentrations. This indicates a potential area of research for the development of new antimicrobial agents, especially in the fight against antibiotic-resistant bacterial strains (Murlykina et al., 2013).
Synthesis of New Pyridine Derivatives
Research into the synthesis of new pyridine derivatives using this compound as a precursor has been conducted, showcasing the chemical versatility of this compound. These new derivatives have been screened for in vitro antimicrobial activity, presenting variable and modest activity against bacteria and fungi, which suggests their potential utility in developing novel antimicrobial agents (Patel et al., 2011).
Phosphodiesterase Inhibitors
The compound has been used as a key building block in the synthesis of dual PDE3/4 inhibitors, exhibiting potent combined bronchodilatory and anti-inflammatory activity. This research underscores the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD) (Ochiai et al., 2012).
Development of Antitumor and Antimicrobial Agents
Further investigations into the utility of this compound derivatives have been carried out, with some compounds showing promising antitumor and antimicrobial activities. These findings open new avenues for the development of dual-function agents with potential applications in cancer therapy and infection control (Riyadh, 2011).
Eigenschaften
IUPAC Name |
5-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-2-3-11-6(4-7)5-8(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTWETNRRMUDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=NN2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-chloro-3-cyanoquinolin-4-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2537070.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2537073.png)



![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)


![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)
